(S)-1-Cyclohexyl-1-propanol
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Overview
Description
(S)-1-Cyclohexyl-1-propanol is an organic compound characterized by a cyclohexyl group attached to a propanol moiety. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Cyclohexyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-Cyclohexyl-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability. The process requires a catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Cyclohexyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (S)-1-Cyclohexyl-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield cyclohexylpropanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form (S)-1-Cyclohexyl-1-propyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: (S)-1-Cyclohexyl-1-propanone
Reduction: Cyclohexylpropanol derivatives
Substitution: (S)-1-Cyclohexyl-1-propyl chloride
Scientific Research Applications
(S)-1-Cyclohexyl-1-propanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies involving chiral molecules and their interactions with biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-Cyclohexyl-1-propanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s chiral center allows it to interact stereoselectively with enzymes and receptors, modulating biochemical pathways.
Comparison with Similar Compounds
®-1-Cyclohexyl-1-propanol: The enantiomer of (S)-1-Cyclohexyl-1-propanol, differing in its stereochemistry.
Cyclohexanol: A simpler analog lacking the propanol moiety.
1-Phenyl-1-propanol: A structurally similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in stereoselective reactions makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
110529-28-7 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1S)-1-cyclohexylpropan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-9(10)8-6-4-3-5-7-8/h8-10H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
JVTXOMXEPFDMHB-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1CCCCC1)O |
Canonical SMILES |
CCC(C1CCCCC1)O |
Origin of Product |
United States |
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